2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole
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Overview
Description
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group and a propan-2-yl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the reaction of 2-chloroethylamine with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chloroethyl group.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols or ketones.
Reduction Reactions: Formation of dihydro- or tetrahydro-oxazole derivatives with reduced ring saturation.
Scientific Research Applications
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. The oxazole ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-4-methyl-1,3-oxazole: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(2-Chloroethyl)-4-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of a propan-2-yl group.
2-(2-Chloroethyl)-4-(tert-butyl)-1,3-oxazole: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the propan-2-yl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs.
Biological Activity
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its unique chloroethyl and propan-2-yl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H10ClNO, with a molecular weight of approximately 173.64 g/mol. Its structure includes a five-membered ring containing nitrogen and oxygen, which contributes to its reactivity and interaction with biological targets. The presence of the chloroethyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant therapeutic effects .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chloroethyl moiety can form covalent bonds with nucleophiles, inhibiting enzyme functions or disrupting cellular processes. This mechanism underpins its potential as an anticancer agent, where it may induce apoptosis or inhibit cell proliferation by interfering with critical signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cell lines. The mechanisms involved may include:
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
Case Studies
Several studies have explored the efficacy of this compound in different cancer models:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (lung cancer) | 25 | Induces apoptosis via caspase activation |
Study 2 | MDA-MB-231 (breast cancer) | 15 | Cell cycle arrest in G1 phase |
Study 3 | HeLa (cervical cancer) | 30 | Inhibition of DNA synthesis |
These studies highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its pharmacological profile and mechanisms of action .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2-chloroethylamine with an appropriate oxazole precursor under basic conditions. Recent advancements have introduced photocatalytic methods that enhance yield efficiency. Various structural analogs have been synthesized to explore their biological activities further:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole | CHClNO | Different chloroethyl positioning |
5-Isopropyl-1,3-thiazole | CHNS | Contains sulfur instead of oxygen |
4-Methylthiazole | CHNS | Different heteroatom configuration |
These derivatives provide insights into structure–activity relationships that could inform future drug development efforts .
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
DLAOWKWXQYNEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=N1)CCCl |
Origin of Product |
United States |
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